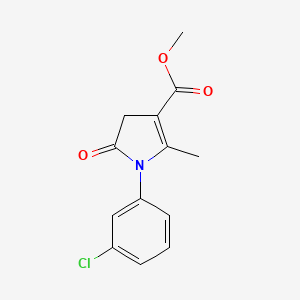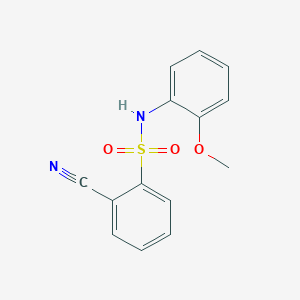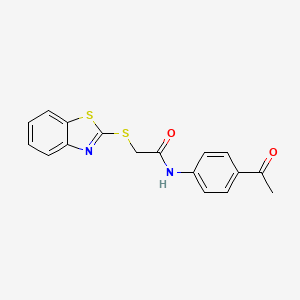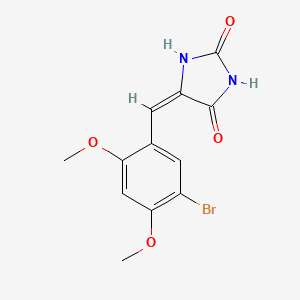![molecular formula C20H22N6O B5594188 4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5594188.png)
4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to the compound , involves several chemical pathways, including nucleophilic substitution reactions and cyclization processes. A notable method includes the reaction of starting materials such as bromobenzofuran with different heterocyclic amines in the presence of suitable catalysts and conditions to yield pyrimidine derivatives with significant yield and purity (Abdelhamid et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by spectral data and elemental analysis. These compounds' structure elucidation often involves NMR, IR spectroscopy, and X-ray crystallography, providing detailed insights into their chemical environment and molecular interactions (Mallesha et al., 2012).
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a range of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the functional groups present on the pyrimidine ring. These reactions enable the modification of the pyrimidine core to yield compounds with varied biological activities. The presence of substituents like the piperazine ring and pyrazole moiety in the compound enhances its reactivity and interaction with biological targets (Chern et al., 2004).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility, melting point, and crystallinity, are crucial for their application in pharmaceutical formulations. These properties are influenced by the molecular structure and substituents on the pyrimidine ring. For instance, the introduction of hydrophobic or hydrophilic groups can significantly alter the solubility and bioavailability of these compounds (Zhou et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as acidity, basicity, and reactivity towards various chemical agents, are determined by the nature of substituents on the pyrimidine ring. The electron-donating or withdrawing effects of these substituents affect the compound's stability, reactivity, and interaction with biological targets. The presence of functional groups like the piperazine and pyrazole moieties plays a significant role in defining the chemical behavior and potential therapeutic applications of these compounds (Bushuev et al., 2010).
properties
IUPAC Name |
(4-ethylphenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-2-16-4-6-17(7-5-16)20(27)25-12-10-24(11-13-25)18-14-19(22-15-21-18)26-9-3-8-23-26/h3-9,14-15H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSCHSOLNLNHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5594120.png)
![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5594123.png)
![2-(3-methoxypropyl)-8-[3-(4H-1,2,4-triazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594133.png)
![1-cyclohexyl-3-(cyclopropylmethyl)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5594138.png)

![4-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5594157.png)

![4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde oxime](/img/structure/B5594166.png)
![2-adamantanone O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5594182.png)

![2-cyclopentyl-N-({(2S,4S)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-fluoropyrrolidin-2-yl}methyl)acetamide](/img/structure/B5594213.png)
![6-(4-nitrophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5594219.png)
